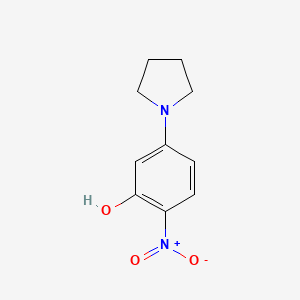

2-Nitro-5-(pyrrolidin-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZQORUXOZNOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Technical Guide

Predicted Spectroscopic Data

The predicted spectroscopic data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is summarized below. These predictions are derived from established chemical shift and fragmentation principles, and by analogy to structurally similar compounds such as 2-nitrophenol and N-aryl pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.5 | s | 1H | Ar-OH | Expected to be a broad singlet, chemical shift can be concentration-dependent. |

| ~7.8 - 8.0 | d | 1H | Ar-H (H-3) | Ortho to the nitro group, expected to be downfield. |

| ~6.8 - 7.0 | dd | 1H | Ar-H (H-4) | Ortho and meta to the pyrrolidine and nitro groups, respectively. |

| ~6.3 - 6.5 | d | 1H | Ar-H (H-6) | Ortho to the pyrrolidine group, expected to be upfield. |

| ~3.3 - 3.5 | t | 4H | N-CH₂ (pyrrolidine) | Protons on carbons attached to the nitrogen. |

| ~1.9 - 2.1 | m | 4H | CH₂ -CH₂ (pyrrolidine) | Protons on the other carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 - 160 | C -OH | Carbon attached to the hydroxyl group. |

| ~145 - 150 | C -NO₂ | Carbon attached to the nitro group. |

| ~140 - 145 | C -N (aromatic) | Carbon attached to the pyrrolidine nitrogen. |

| ~125 - 130 | Ar-C H (C-3) | Aromatic CH carbon. |

| ~115 - 120 | Ar-C H (C-4) | Aromatic CH carbon. |

| ~105 - 110 | Ar-C H (C-6) | Aromatic CH carbon. |

| ~47 - 52 | N-C H₂ (pyrrolidine) | Carbons of the pyrrolidine ring attached to nitrogen. |

| ~24 - 28 | C H₂-C H₂ (pyrrolidine) | Other carbons of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic, pyrrolidine) |

| 1580 - 1610 | Strong | C=C stretch (aromatic) |

| 1500 - 1540 | Strong, sharp | N-O asymmetric stretch (nitro group) |

| 1330 - 1370 | Strong, sharp | N-O symmetric stretch (nitro group) |

| 1200 - 1300 | Strong | C-O stretch (phenolic) |

| 1100 - 1200 | Medium | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 208 | [M]⁺ | Molecular ion peak. |

| 191 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 178 | [M-NO]⁺ | Loss of nitric oxide. |

| 162 | [M-NO₂]⁺ | Loss of the nitro group. |

| 138 | [M-C₄H₈N]⁺ | Loss of the pyrrolidine group. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound.

Synthesis

A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-chloro-2-nitrophenol or 5-fluoro-2-nitrophenol, with pyrrolidine in the presence of a base.

Materials:

-

5-Chloro-2-nitrophenol (or 5-fluoro-2-nitrophenol)

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-chloro-2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and pyrrolidine (1.5-2 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via a gas or liquid chromatograph.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Crystal Structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Technical Guide to Synthesis and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol. Initial comprehensive searches of crystallographic databases and scientific literature have revealed that as of the date of this publication, the specific crystal structure for this compound has not been publicly reported. Consequently, this document provides a foundational guide for researchers aiming to synthesize, crystallize, and elucidate the structure of this molecule. It outlines potential synthetic pathways based on established methodologies for related compounds and details the generalized experimental workflow for single-crystal X-ray diffraction, the definitive method for determining crystal structures.

Introduction: The Uncharacterized Structure of this compound

While the chemical structure of this compound is known, its three-dimensional arrangement in the solid state, or crystal structure, remains undetermined. Crystal structure analysis is paramount in drug development and materials science as it governs key physicochemical properties such as solubility, stability, and bioavailability. The absence of this data for this compound presents a research opportunity to characterize this compound fully. This guide serves as a starting point for such an investigation.

Potential Synthetic Methodologies

The synthesis of this compound would likely involve the formation of the N-aryl bond between the pyrrolidine and nitrophenol moieties. Several established methods for the synthesis of N-aryl pyrrolidines and the synthesis of aminonitrophenols can be adapted for this purpose.

Synthesis of N-Aryl Pyrrolidines

N-aryl-substituted pyrrolidines are commonly synthesized through several methods, including:

-

Palladium-catalyzed Carboamination: This method involves the reaction of γ-(N-Arylamino)alkenes with vinyl bromides in the presence of a palladium catalyst to form N-aryl-2-allyl pyrrolidines.[1]

-

Reductive Amination of Diketones: A practical approach involves the reductive amination of diketones with anilines, catalyzed by iridium complexes, to yield N-aryl-substituted pyrrolidines.[2][3]

-

Reaction of Anilines with Diols: N-arylpyrrolidines can be synthesized from the reaction of anilines with 1,4-butanediol catalyzed by iron-containing catalysts.[4]

Synthesis of Substituted Nitrophenols

The synthesis of substituted nitrophenols, such as 2-amino-5-nitrophenol, often involves multi-step processes:

-

From o-aminophenol and urea: 2-Amino-5-nitrophenol can be synthesized from o-aminophenol and urea through cyclocondensation, nitration, and subsequent alkaline hydrolysis.[5][6]

-

From Benzoxazole Derivatives: An alternative route involves the nucleophilic substitution reaction on benzoxazole derivatives, followed by ring-opening to yield 2-amino-5-nitrophenol derivatives.[7]

A plausible approach for synthesizing the target compound would be the nucleophilic aromatic substitution of a suitable di-substituted benzene, for instance, reacting 1-fluoro-2-nitro-5-bromobenzene with pyrrolidine, followed by a subsequent reaction to introduce the hydroxyl group.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once synthesized and purified, the definitive method for determining the crystal structure of this compound is single-crystal X-ray diffraction (SCXRD). This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional packing of molecules in the crystal lattice.[8][9]

Crystallization

The primary challenge in SCXRD is obtaining high-quality single crystals. Several techniques can be employed for the crystallization of small organic molecules:[10][11][12][13][14]

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.[10]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Table 1: Common Crystallization Techniques

| Technique | Description | Key Parameters |

| Slow Evaporation | Solvent is slowly removed from a solution, increasing the solute concentration to the point of crystallization. | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | A less volatile solvent containing the solute is exposed to the vapor of a more volatile anti-solvent. | Solvent/anti-solvent pair, temperature, diffusion rate. |

| Cooling | A saturated solution at a higher temperature is slowly cooled to induce crystallization. | Solvent choice, cooling rate, temperature gradient. |

| Solvent Layering | A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound. | Solvent/anti-solvent pair, diffusion at the interface. |

Data Collection

A suitable single crystal (typically 50-250 microns in size) is mounted on a goniometer in the X-ray diffractometer.[15] The crystal is then irradiated with a monochromatic X-ray beam (commonly from a copper or molybdenum source), and the diffracted X-rays are detected.[8][16] A complete dataset is collected by rotating the crystal and recording the diffraction pattern at various orientations.[9][16]

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve the crystal structure. This process involves:

-

Determining the Unit Cell and Space Group: The geometry of the diffraction pattern reveals the dimensions of the unit cell and the crystal's symmetry (space group).

-

Solving the Phase Problem: The intensities of the diffracted waves are measured, but their phases are lost. Computational methods (direct methods or Patterson methods) are used to determine the initial phases and generate an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit, resulting in the final, accurate crystal structure.

Visualizing the Workflow

The general workflow for determining the crystal structure of a novel compound like this compound is depicted below.

Conclusion

The crystal structure of this compound remains an open area for investigation. This guide provides a framework for researchers to approach this problem, from outlining potential synthetic strategies to detailing the established experimental protocol for single-crystal X-ray diffraction. The successful determination of this structure will be a valuable contribution to the fields of chemistry and drug discovery, enabling a deeper understanding of its solid-state properties and potential applications.

References

- 1. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. youtube.com [youtube.com]

- 16. books.rsc.org [books.rsc.org]

The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning class of pyrrolidine-containing phenols. This document elucidates their synthesis, biological activities, and structure-activity relationships, with a focus on their potential as anticancer, neuroprotective, and enzyme-inhibiting agents. The information presented herein is curated from recent scientific literature to provide a comprehensive overview of this promising scaffold in medicinal chemistry.

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.[1] When combined with a phenolic moiety, the resulting compounds often exhibit a wide range of biological activities. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the pyrrolidine ring can influence solubility, metabolic stability, and conformational rigidity. This guide explores the synthesis and therapeutic potential of this important class of molecules.

Synthetic Strategies

The synthesis of pyrrolidine-containing phenols can be broadly categorized into two approaches: introduction of a pre-formed pyrrolidine ring onto a phenolic precursor, or the construction of the pyrrolidine ring from an acyclic, phenol-containing starting material.

A common strategy involves the reaction of a phenolic compound with a suitable pyrrolidine derivative. For instance, the synthesis of certain anticancer agents involves the reaction of a carbohydrazide-functionalized pyrrolidinone with various aromatic aldehydes, some of which may contain phenolic hydroxyl groups.[2] A general synthetic scheme for the preparation of such derivatives is outlined below.

Experimental Protocol: General Synthesis of Pyrrolidinone-Hydrazone Derivatives[2]

A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1.5 mmol), the appropriate phenolic aldehyde (2.5 mmol), and a catalytic amount of concentrated HCl (2-3 drops) in methanol (25 mL) is heated at 60-70 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford the desired product. The structure of the synthesized compounds is typically confirmed by 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry.

Biological Activities and Therapeutic Potential

Pyrrolidine-containing phenols have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and as enzyme inhibitors.

Anticancer Activity

A significant body of research has focused on the development of pyrrolidine-containing phenols as anticancer agents. These compounds often exert their effects through the inhibition of crucial cellular processes such as tubulin polymerization.

Combretastatin A-4, a natural phenol, is a potent inhibitor of tubulin polymerization. Many synthetic analogues incorporating a pyrrolidine ring have been developed to improve its pharmacological properties. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a diagram illustrating the mechanism of action of pyrrolidine-containing combretastatin analogues.

The anticancer activity of representative pyrrolidine-containing phenols is summarized in the table below. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the potency of the compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| N'-(5-chloro-2-hydroxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 10.1 | [2] |

| N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.5 | [2] |

| N'-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 20.2 | [2] |

| Pyrrolidone Derivative 12a | A549 (Lung) | 28.0% viability at 10 µM | [3] |

| Pyrrolidone Derivative 13 | A549 (Lung) | 29.6% viability at 10 µM | [3] |

The cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Human cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Below is a workflow diagram for the MTT assay.

Neuroprotective Activity

Phenolic compounds are known for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. Pyrrolidine-containing phenols are being investigated for their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] These compounds can modulate various signaling pathways involved in neuronal survival and inflammation.

Phenolic compounds can exert their neuroprotective effects by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][6] By interfering with these pathways, they can reduce oxidative stress, inhibit apoptosis, and suppress neuroinflammation.

The following diagram illustrates the general neuroprotective signaling pathways modulated by phenolic compounds.

Enzyme Inhibition

Pyrrolidine-containing phenols have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.

The inhibitory activity of selected phenolic pyrrolidine derivatives against acetylcholinesterase is presented below. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are used to quantify the potency of the inhibitors.

| Compound ID | Enzyme | IC50 / Ki (nM) | Reference |

| N-trans-feruloyldopamine | Acetylcholinesterase (AChE) | 8520 | [7] |

| N-trans-caffeoyldopamine | Acetylcholinesterase (AChE) | 12310 | [7] |

| Chrysin | Acetylcholinesterase (AChE) | 46.80 ± 17.15 | [8] |

| Carvacrol | Acetylcholinesterase (AChE) | 0.52 ± 0.18 | [8] |

| Hesperidin | Acetylcholinesterase (AChE) | 2.00 ± 0.38 | [8] |

The inhibitory activity against AChE is determined using a modified Ellman's spectrophotometric method.

-

The reaction mixture contains phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

The enzyme (AChE from electric eel) is pre-incubated with the test compound for a specific period (e.g., 15 minutes).

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The absorbance of the product is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Antioxidant Activity

The phenolic moiety in these compounds imparts significant antioxidant properties, which can be evaluated using various in vitro assays.

The antioxidant capacity of pyrrolidine-containing phenols can be expressed as the half-maximal effective concentration (EC50) in the DPPH assay or as ferric reducing antioxidant power (FRAP) values.

| Compound ID | Assay | EC50 (µg/mL) / FRAP Value | Reference |

| N'-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | FRAP | 1.2 times higher than protocatechuic acid | [9] |

| Methanol Extract of Zanthoxylum oxyphyllum | DPPH | 39.20 ± 0.8 | [10] |

| Methanol Extract of Zanthoxylum oxyphyllum | FRAP | 41.21 ± 1.2 (EC50 µg/mL) | [10] |

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The EC50 value is determined from the dose-response curve.

-

The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.

-

The test compound is added to the FRAP reagent.

-

The mixture is incubated at 37 °C for a specific time (e.g., 30 minutes).

-

The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, such as FeSO4·7H2O or Trolox.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine-containing phenols is highly dependent on their structural features. Key SAR observations include:

-

Substitution on the Phenolic Ring: The position and nature of substituents on the phenolic ring significantly influence activity. For instance, in combretastatin analogues, a 3,4,5-trimethoxyphenyl moiety is often associated with potent tubulin polymerization inhibitory activity.

-

Stereochemistry of the Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring can play a crucial role in the compound's interaction with its biological target, affecting its potency and selectivity.

-

Nature of the Linker: The linker connecting the pyrrolidine and phenolic moieties can impact the overall conformation and physicochemical properties of the molecule, thereby influencing its biological activity.

Conclusion

Pyrrolidine-containing phenols represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, neuroprotective, and enzyme inhibitory effects, make them attractive scaffolds for the development of new therapeutic agents. Further optimization of their structure based on detailed SAR studies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to build upon in this exciting field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamopen.com [benthamopen.com]

- 5. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a small molecule with potential pharmacological applications. Due to the limited availability of direct experimental data for this specific compound, this document outlines a structured approach based on established computational methodologies for similar phenolic and nitro-containing compounds. The guide details hypothetical experimental protocols for molecular docking, molecular dynamics simulations, and ADMET prediction. Furthermore, it presents illustrative quantitative data in structured tables and visualizes potential signaling pathways and experimental workflows using Graphviz diagrams. The objective is to furnish researchers with a robust framework for initiating in silico investigations into the interactions of novel small molecules like this compound.

Introduction

This compound is a synthetic organic compound featuring a nitrophenol core substituted with a pyrrolidine ring. The presence of the nitro group, a known pharmacophore and potential toxicophore, combined with the pyrrolidine moiety, which is found in numerous biologically active compounds, suggests that this molecule may exhibit interesting pharmacological properties.[1][2] In silico modeling offers a powerful and cost-effective approach to predict the biological targets, binding affinities, and potential toxicities of such novel compounds before undertaking extensive experimental validation.[3][4] This guide will explore the theoretical framework and practical steps for the computational analysis of this compound.

Potential Biological Targets and Interactions

Based on the structural motifs of this compound, several classes of proteins could be considered as potential biological targets. Phenolic compounds have been shown to interact with a variety of enzymes, including kinases, oxidoreductases, and hydrolases.[5][6][7][8] The nitroaromatic group can be involved in redox reactions within cells, suggesting potential interactions with enzymes involved in cellular metabolism and stress responses.[1] The pyrrolidinone nucleus is a key component in many pharmaceuticals with diverse activities.[2][9]

A hypothetical signaling pathway that could be modulated by this compound is the MAP kinase pathway, which is frequently implicated in cellular responses to stress and is a common target for phenolic compounds.

In Silico Modeling Workflow

A typical in silico workflow for a novel small molecule involves several key stages, from initial structure preparation to detailed simulation and analysis.

Experimental Protocols

Ligand and Target Preparation

Ligand Preparation:

-

The 3D structure of this compound can be generated using software such as Avogadro or ChemDraw.

-

The structure should be energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges should be assigned using a method like Gasteiger-Hückel.

-

The final structure should be saved in a format compatible with docking software (e.g., .pdbqt).

Target Identification and Preparation:

-

Potential protein targets can be identified from databases such as PDB, UniProt, and DrugBank based on sequence homology to known targets of phenolic or nitro compounds.

-

The 3D structure of the selected target protein should be downloaded from the Protein Data Bank (PDB).

-

All water molecules and non-essential ligands should be removed from the protein structure.

-

Polar hydrogens should be added, and non-polar hydrogens merged.

-

The protein structure should be prepared for docking by assigning charges and atom types.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6]

Protocol:

-

Software: AutoDock Vina, Schrödinger Glide, or similar.

-

Grid Box Generation: A grid box encompassing the active site of the target protein should be defined. The dimensions and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.

-

Docking Parameters: The number of binding modes to be generated and the exhaustiveness of the search should be specified.

-

Execution: The docking simulation is run to predict the binding poses and affinities.

-

Analysis: The results are analyzed to identify the best binding pose based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions.[5][8]

Protocol:

-

Software: GROMACS, AMBER, or NAMD.

-

System Preparation: The docked complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Energy Minimization: The system is energy minimized to remove any steric clashes.

-

Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Analysis: Trajectories are analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key interacting residues.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[6]

Protocol:

-

Software: SwissADME, pkCSM, or similar web-based tools.

-

Input: The SMILES string or 2D structure of this compound is submitted to the server.

-

Analysis: The predicted physicochemical properties, pharmacokinetic properties, and potential toxicity are analyzed.

Data Presentation

The quantitative data generated from these in silico experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Mitogen-activated protein kinase 1 | 4QTB | -8.2 | LYS54, GLU71, ASP167 |

| Cyclooxygenase-2 | 5IKR | -7.9 | TYR385, SER530 |

| Tyrosinase | 2ZMX | -7.5 | HIS259, HIS263, VAL283 |

Table 2: Hypothetical ADMET Prediction Results

| Property | Predicted Value |

| Molecular Weight | 222.22 g/mol |

| LogP | 2.15 |

| H-bond Donors | 1 |

| H-bond Acceptors | 4 |

| Lipinski's Rule of Five | Yes |

| GI Absorption | High |

| BBB Permeant | Yes |

| AMES Toxicity | Probable |

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable preliminary data on the potential biological activity and drug-likeness of this and other novel small molecules. The provided workflow and data presentation formats serve as a template for structuring such computational studies. It is important to emphasize that these in silico predictions are hypothetical and require experimental validation to confirm the biological activity and therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In silico design of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking and Dynamics Simulation of Natural Phenolic Com...: Ingenta Connect [ingentaconnect.com]

- 6. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities [anjs.edu.iq]

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed synthetic protocol for 2-Nitro-5-(pyrrolidin-1-yl)phenol. As no direct synthesis is prominently described in the available literature, this protocol is based on the well-established principles of Nucleophilic Aromatic Substitution (SNAr). The proposed pathway involves the reaction of a halogenated nitrophenol with pyrrolidine, a method known for its efficiency in forming aryl-amine bonds[1]. This document provides a detailed experimental methodology, a framework for data collection, and a visual workflow to guide researchers.

Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The proposed synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a nucleophile (pyrrolidine) displaces a leaving group (a halogen, such as bromine) on an aromatic ring. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO2), positioned ortho or para to the leaving group. This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby activating the ring for nucleophilic attack.

The proposed reaction scheme is as follows:

5-Bromo-2-nitrophenol + Pyrrolidine → this compound + HBr

Data Presentation: Reagent Table

Quantitative data from the experiment should be meticulously recorded. The following table serves as a template for organizing reagent information.

| Reagent | Molar Mass ( g/mol ) | Mass / Volume | Moles (mol) | Molar Equiv. |

| 5-Bromo-2-nitrophenol | 218.01 | User input | User input | 1.0 |

| Pyrrolidine | 71.12 | User input | User input | User input |

| Solvent (e.g., DMSO) | N/A | User input | N/A | N/A |

Experimental Protocol

Note: This is a generalized protocol and may require optimization. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1. Reaction Setup

-

To a microwave-safe reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-nitrophenol (1.0 equiv.).

-

Add the chosen solvent (e.g., DMSO, 5-10 mL per mmol of the limiting reagent).

-

Add pyrrolidine (e.g., 3.0-5.0 equiv.). An excess of the amine can serve as the nucleophile and the base to neutralize the HBr byproduct[1].

-

Seal the vial securely with the appropriate cap.

3.2. Microwave-Assisted Reaction

-

Place the sealed vial into the cavity of a scientific microwave reactor.

-

Set the reaction parameters. A typical starting point could be a temperature of 120-150°C for a duration of 30-60 minutes[1].

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3.3. Work-up and Extraction

-

After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with deionized water (e.g., 50 mL).

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous phase with an organic solvent, such as ethyl acetate (e.g., 3 x 30 mL).

-

Combine the organic extracts.

-

Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

-

Purify the crude product using flash column chromatography on silica gel.

-

Select an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane or hexane) to separate the desired product from impurities[1].

-

Combine the fractions containing the pure product, as identified by TLC analysis.

-

Evaporate the solvent from the pure fractions to yield the final product, this compound.

3.5. Characterization

-

Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the proposed synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol

Introduction

2-Nitro-5-(pyrrolidin-1-yl)phenol is a substituted nitrophenol derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the removal of starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring high-purity material for their studies.

Materials and Methods

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

-

Fraction Collector: Agilent 1260 Infinity II fraction collector or equivalent.

-

Data Acquisition and Processing Software: OpenLab CDS or equivalent.

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Formic acid (FA, >98%)

-

Crude this compound sample

Chromatographic Conditions:

A reversed-phase HPLC method was developed to achieve optimal separation of this compound from potential impurities. Reversed-phase chromatography is well-suited for the separation of moderately polar to nonpolar compounds.[1][2][3] The use of a C18 stationary phase provides excellent retention for aromatic compounds, while a mobile phase consisting of an organic solvent and acidified water allows for the elution of the target compound with good peak shape.[4]

Experimental Protocol: Purification of this compound by RP-HPLC

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System Preparation:

-

Purge all solvent lines to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase conditions (as detailed in Table 1) for at least 30 minutes or until a stable baseline is achieved.

-

-

Injection and Chromatography:

-

Inject an appropriate volume of the filtered sample onto the column. For initial method development, a 10 µL injection is recommended.

-

Run the HPLC method using the gradient conditions specified in Table 1.

-

Monitor the separation at the optimal detection wavelength determined from the UV-Vis spectrum of the compound. Nitrophenols typically exhibit strong absorbance between 250 nm and 350 nm.[5][6][7]

-

-

Fraction Collection:

-

Set the fraction collector to collect the peak corresponding to this compound based on its retention time.

-

Collect the eluent in appropriate vials.

-

-

Post-Purification Processing:

-

Combine the fractions containing the pure compound.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

-

-

Purity Analysis:

-

Analyze an aliquot of the purified sample using the same HPLC method to confirm its purity.

-

Results

The developed HPLC method provides excellent separation of this compound from its impurities. The optimized chromatographic parameters are summarized in Table 1.

Table 1: Optimized HPLC Parameters for the Purification of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD, 280 nm |

| Injection Volume | 100 µL (for preparative scale) |

The use of a C18 column provides good retention and selectivity for the aromatic and moderately polar target compound.[1][4] The gradient elution from 10% to 90% acetonitrile allows for the efficient removal of both more polar and less polar impurities. The addition of 0.1% formic acid to the mobile phase improves peak symmetry by suppressing the ionization of the phenolic hydroxyl group.[1][3] A detection wavelength of 280 nm was chosen based on the typical UV absorbance of nitrophenols.[5][6]

Visualizations

Diagram 1: HPLC Purification Workflow

Caption: Workflow for the HPLC purification of this compound.

Diagram 2: Principle of Reversed-Phase HPLC Separation

Caption: Principle of separation in reversed-phase HPLC for the target compound and impurities.

Conclusion

The described RP-HPLC method is a reliable and efficient protocol for the purification of this compound. The method provides good resolution and allows for the isolation of the target compound with high purity, making it suitable for demanding applications in research and development. The provided workflow and parameters can be adapted for different scales of purification, from analytical to preparative, by adjusting the column dimensions and injection volume accordingly.

References

- 1. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Nitro-5-(pyrrolidin-1-yl)phenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and data from structurally analogous compounds. Researchers should exercise standard laboratory safety precautions and optimize these protocols as needed.

Introduction

This compound is a substituted aromatic compound with potential applications as a chemical intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a phenol, a nitro group, and a pyrrolidine moiety, offers multiple reactive sites for further functionalization. The electron-withdrawing nature of the nitro group and the electron-donating effect of the pyrrolidinyl and hydroxyl groups create a unique electronic profile that can be exploited in various chemical transformations.

The pyrrolidine ring is a common scaffold in many FDA-approved drugs, valued for its ability to introduce stereochemistry and improve physicochemical properties such as solubility.[1][2][3][4] The nitro group can serve as a directing group for further aromatic substitutions or be reduced to an amine, providing a key functional handle for building more complex molecules. Aromatic nitro compounds are significant in the synthesis of various drugs and bioactive molecules.[1][2]

Physicochemical Properties

| Property | Estimated Value/Information | Structural Analogs for Estimation |

| Molecular Formula | C₁₀H₁₂N₂O₃ | - |

| Molecular Weight | 208.22 g/mol | - |

| Appearance | Expected to be a yellow or orange crystalline solid | 2-Nitrophenol, 5-Chloro-2-nitrophenol[5] |

| Melting Point | 100-150 °C (estimated range) | 5-Chloro-2-nitrophenol (38-42 °C)[5] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water. | General solubility of nitrophenols and N-aryl pyrrolidines. |

| pKa | ~7-8 (for the phenolic proton) | 2-Nitrophenol (~7.2) |

Experimental Protocols

Two plausible synthetic routes for the preparation of this compound are detailed below.

Protocol 1: Nucleophilic Aromatic Substitution of 5-Chloro-2-nitrophenol with Pyrrolidine

This protocol is based on the known reactivity of activated aryl halides with amines. The nitro group in the ortho position and the chloro group in the meta position to the hydroxyl group make the chlorine atom susceptible to nucleophilic substitution by pyrrolidine.

Reaction Scheme:

Materials:

-

5-Chloro-2-nitrophenol

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 5-chloro-2-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and DMF (5-10 mL per gram of 5-chloro-2-nitrophenol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add pyrrolidine (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.

Quantitative Data from Analogous Reactions: Reactions of this type often proceed in moderate to good yields, ranging from 60% to 90%, depending on the specific substrates and reaction conditions.

Protocol 2: Nitration of 3-(Pyrrolidin-1-yl)phenol

This protocol involves the electrophilic aromatic substitution (nitration) of 3-(pyrrolidin-1-yl)phenol. The hydroxyl and pyrrolidinyl groups are ortho-, para-directing. Nitration is expected to occur at the positions activated by these groups.

Reaction Scheme:

Materials:

-

3-(Pyrrolidin-1-yl)phenol

-

Nitric acid (HNO₃, concentrated)

-

Sulfuric acid (H₂SO₄, concentrated) or Acetic Anhydride

-

Dichloromethane or another inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(pyrrolidin-1-yl)phenol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid or acetic anhydride at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3-(pyrrolidin-1-yl)phenol while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by pouring it into a mixture of ice and water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data from Analogous Reactions: Nitration of phenols can result in a mixture of ortho and para isomers.[6] Yields for the desired isomer can vary significantly based on the directing effects of the substituents and the reaction conditions.

Applications as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules.

Table of Potential Applications:

| Application Area | Description of Use | Subsequent Transformations |

| Pharmaceutical Synthesis | Serves as a scaffold for the development of novel therapeutic agents. The pyrrolidine moiety is present in numerous bioactive compounds.[1][2][3][4] | Reduction of the nitro group to an amine, followed by amide coupling, sulfonylation, or diazotization to introduce further diversity. The phenolic hydroxyl can be alkylated or acylated. |

| Dye and Pigment Industry | The chromophoric nitro group and the auxochromic hydroxyl and amino (after reduction) groups make it a potential precursor for azo dyes and other colorants. | Diazotization of the corresponding aniline and coupling with other aromatic compounds. |

| Material Science | Can be used to synthesize functionalized polymers or organic materials with specific electronic or optical properties. | Polymerization via the phenolic hydroxyl or the amino group (after reduction). |

Visualizations

Logical Workflow for Synthesis and Application

Caption: Synthetic routes and subsequent derivatization of the target intermediate.

Potential Role in a Signaling Pathway

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, a common application for nitrogen-containing heterocyclic compounds in drug discovery.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 5-Chloro-2-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for Cell-based Assays Using 2-Nitro-5-(pyrrolidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory responses are tightly regulated processes critical for host defense. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs trigger downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets.

2-Nitro-5-(pyrrolidin-1-yl)phenol (NPP) is a novel small molecule inhibitor of TLR signaling pathways. Structurally related to compounds known to modulate immune responses, NPP offers a promising tool for studying and potentially treating inflammatory conditions. These application notes provide detailed protocols for utilizing NPP in cell-based assays to investigate its effects on TLR-mediated inflammation.

Mechanism of Action

This compound is postulated to exert its anti-inflammatory effects by inhibiting key signaling intermediates in both the MyD88-dependent and TRIF-dependent pathways of TLR signaling. Evidence from structurally similar compounds suggests that NPP likely interferes with the activation of NF-κB and IRF3.[1][2][3] This dual inhibition leads to a broad-spectrum suppression of inflammatory gene expression, including downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] Furthermore, some analogs have been shown to inhibit the dimerization of TLRs, such as TLR4, which is a critical step for signal transduction.[4]

Data Presentation

The following tables summarize representative quantitative data from key experiments designed to characterize the inhibitory activity of this compound (NPP) in cell-based assays.

Table 1: Effect of NPP on Cell Viability in RAW 264.7 Macrophages

| NPP Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.5 ± 3.8 |

| 5 | 97.1 ± 5.1 |

| 10 | 95.8 ± 4.5 |

| 25 | 93.2 ± 5.5 |

| 50 | 90.7 ± 6.1 |

Data are presented as mean ± standard deviation.

Table 2: Dose-Dependent Inhibition of LPS-Induced NF-κB Activation by NPP in HEK-Blue™ TLR4 Cells

| NPP Concentration (µM) | NF-κB Activity (Fold Change) | % Inhibition |

| 0 (LPS only) | 12.5 ± 1.1 | 0 |

| 1 | 9.8 ± 0.9 | 21.6 |

| 5 | 6.2 ± 0.7 | 50.4 |

| 10 | 3.1 ± 0.4 | 75.2 |

| 25 | 1.5 ± 0.3 | 88.0 |

Data are presented as mean ± standard deviation.

Table 3: Inhibition of Poly(I:C)-Induced IRF3 Phosphorylation by NPP in THP-1 Cells

| NPP Concentration (µM) | Phospho-IRF3 / Total IRF3 Ratio | % Inhibition |

| 0 (Poly(I:C) only) | 1.00 | 0 |

| 1 | 0.82 | 18 |

| 5 | 0.55 | 45 |

| 10 | 0.28 | 72 |

| 25 | 0.11 | 89 |

Data are normalized to the vehicle control (Poly(I:C) only).

Table 4: Suppression of Inflammatory Gene Expression by NPP in Primary Human Monocytes

| Gene | Treatment | Relative mRNA Expression (Fold Change) |

| COX-2 | Vehicle Control | 1.0 ± 0.2 |

| LPS (100 ng/mL) | 25.4 ± 3.1 | |

| LPS + NPP (10 µM) | 4.8 ± 0.6 | |

| iNOS | Vehicle Control | 1.0 ± 0.3 |

| LPS (100 ng/mL) | 18.9 ± 2.5 | |

| LPS + NPP (10 µM) | 3.2 ± 0.5 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of NPP on a chosen cell line (e.g., RAW 264.7 macrophages).

Materials:

-

This compound (NPP)

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of NPP in culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing different concentrations of NPP or vehicle control (e.g., 0.1% DMSO) to the wells.

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: NF-κB Reporter Assay

This assay quantifies the inhibition of NF-κB activation using a reporter cell line (e.g., HEK-Blue™ TLR4 cells).

Materials:

-

NPP

-

HEK-Blue™ TLR4 cells

-

HEK-Blue™ Detection medium

-

Lipopolysaccharide (LPS)

-

96-well plates

-

Plate reader (620 nm)

Procedure:

-

Seed HEK-Blue™ TLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of NPP or vehicle control for 1 hour.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).

-

Incubate the plate for 18-24 hours.

-

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell culture plate to the plate containing the detection medium.

-

Incubate for 1-4 hours at 37°C and monitor the color change.

-

Measure the absorbance at 620 nm.

-

Normalize the results to the vehicle-treated, LPS-stimulated control.

Protocol 3: Western Blot for Phosphorylated IRF3

This protocol assesses the effect of NPP on the activation of IRF3 by detecting its phosphorylated form.

Materials:

-

NPP

-

THP-1 cells (or other suitable cell line)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3

-

HRP-conjugated secondary antibody

-

ECL substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate THP-1 cells and differentiate with PMA if necessary.

-

Pre-treat the cells with NPP or vehicle for 1 hour.

-

Stimulate with Poly(I:C) (e.g., 10 µg/mL) for the appropriate time (e.g., 3 hours).

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total IRF3 as a loading control.

-

Quantify band intensities using densitometry software.

Visualizations

Caption: TLR signaling pathways and proposed points of inhibition by NPP.

Caption: Workflow for characterizing the anti-inflammatory effects of NPP.

References

- 1. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of TRIF-dependent signaling pathway of toll-like receptors by (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the most common in vitro assays used to evaluate the antioxidant capacity of phenolic compounds. The information is intended to guide researchers in selecting appropriate assays, performing the experiments, and interpreting the results.

Introduction to In Vitro Antioxidant Assays

Phenolic compounds are a large and diverse group of secondary metabolites in plants, well-known for their antioxidant properties. These properties are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. Several in vitro assays have been developed to measure this antioxidant capacity. This document details the principles, protocols, and applications of the most widely used methods:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

-

Total Phenolic Content (TPC) Assay using Folin-Ciocalteu Reagent: A measure of the total phenolic compounds in a sample, which is often correlated with antioxidant activity.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of an antioxidant to quench peroxyl radicals.

Data Presentation: Comparative Antioxidant Activity of Common Phenolic Compounds

The following tables summarize the antioxidant activity of selected phenolic compounds determined by various assays. These values are indicative and can vary depending on the specific experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC₅₀)

| Phenolic Compound | IC₅₀ (µM) |

| Gallic Acid | 5.0 - 15.0 |

| Caffeic Acid | 10.0 - 25.0 |

| Quercetin | 2.0 - 10.0 |

| Catechin | 15.0 - 40.0 |

| Resveratrol | 20.0 - 50.0 |

| Ferulic Acid | 25.0 - 60.0 |

| Vanillic Acid | > 100 |

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. Lower values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

| Phenolic Compound | TEAC (Trolox Equivalents) |

| Gallic Acid | 1.5 - 3.0 |

| Caffeic Acid | 1.0 - 2.5 |

| Quercetin | 2.0 - 4.5 |

| Catechin | 1.0 - 2.0 |

| Resveratrol | 0.5 - 1.5 |

| Ferulic Acid | 0.8 - 1.8 |

| Vanillic Acid | 0.3 - 1.0 |

TEAC: Trolox Equivalent Antioxidant Capacity. Higher values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Phenolic Compound | FRAP Value (µmol Fe²⁺/µmol) |

| Gallic Acid | 2.0 - 4.0 |

| Caffeic Acid | 1.5 - 3.0 |

| Quercetin | 3.0 - 5.0 |

| Catechin | 1.5 - 2.5 |

| Resveratrol | 0.5 - 1.5 |

| Ferulic Acid | 1.0 - 2.0 |

| Vanillic Acid | 0.5 - 1.2 |

Higher FRAP values indicate greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

| Phenolic Compound | ORAC Value (µmol TE/µmol) |

| Gallic Acid | 3.0 - 5.0 |

| Caffeic Acid | 4.0 - 6.0 |

| Quercetin | 5.0 - 8.0 |

| Catechin | 2.0 - 4.0 |

| Resveratrol | 2.0 - 3.5 |

| Ferulic Acid | 3.0 - 5.0 |

| Vanillic Acid | 1.0 - 2.0 |

Higher ORAC values indicate greater peroxyl radical scavenging capacity.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[1][2] In its radical form, DPPH• has a deep violet color with an absorption maximum around 517 nm.[1] When an antioxidant donates an electron or a hydrogen atom to DPPH•, it is reduced to DPPH-H, resulting in a color change from violet to pale yellow.[1][2] The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[1]

Experimental Workflow:

Caption: DPPH Assay Workflow

Protocol (96-well microplate format): [3][4]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

Sample/Standard Solutions: Prepare a stock solution of the phenolic compound or standard (e.g., Trolox, Ascorbic Acid) in methanol. Create a series of dilutions from the stock solution.

-

-

Assay Procedure:

-

Add 20 µL of the sample/standard dilutions or methanol (for the blank) to the wells of a 96-well microplate.[5]

-

Add 180 µL of the DPPH working solution to all wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the % inhibition against the sample concentrations and determine the IC₅₀ value (the concentration of the sample that causes 50% inhibition of the DPPH radical).

-

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color and absorbs light at 734 nm.[6][7] This radical cation is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[6] Antioxidants in the sample reduce the ABTS•⁺ back to its colorless neutral form.[6] The extent of decolorization is proportional to the antioxidant's concentration and activity.[7]

Reaction Mechanism:

Caption: ABTS Radical Generation and Scavenging

Protocol (96-well microplate format): [8][9][10]

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and an absorption maximum at 593 nm.[11][12] The reaction is carried out in an acidic medium (pH 3.6) to maintain iron solubility.[11] The increase in absorbance at 593 nm is proportional to the total reducing power of the antioxidants in the sample.[11]

Experimental Workflow:

Caption: FRAP Assay Workflow

Protocol (96-well microplate format): [13][14][15]

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.

-

-

Assay Procedure:

-

Data Analysis:

-

Construct a standard curve using ferrous sulfate (FeSO₄·7H₂O).

-

The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

-

Total Phenolic Content (TPC) Assay (Folin-Ciocalteu Method)

Principle: The Folin-Ciocalteu (F-C) assay is a colorimetric method used to determine the total phenolic content in a sample.[16] The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate.[17] In an alkaline medium, phenolic compounds reduce the F-C reagent, resulting in the formation of a blue-colored complex.[16] The intensity of the blue color, measured at around 765 nm, is proportional to the total amount of phenolic compounds present.[16]

Reaction Mechanism:

Caption: Folin-Ciocalteu Reaction

Protocol (96-well microplate format): [1][7][13]

-

Reagent Preparation:

-

Folin-Ciocalteu Reagent (10% v/v): Dilute the commercial Folin-Ciocalteu reagent 1:10 with deionized water.

-

Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.

-

Standard Solution: Prepare a stock solution of gallic acid in methanol and create a series of dilutions.

-

-

Assay Procedure:

-

Add 20 µL of the sample/standard dilutions or solvent (for the blank) to the wells of a 96-well microplate.[13]

-

Add 100 µL of the 10% Folin-Ciocalteu reagent to each well and mix.[13]

-

After 5 minutes, add 80 µL of the 7.5% sodium carbonate solution to each well and mix thoroughly.[7]

-

Incubate the plate at room temperature in the dark for 30-120 minutes.

-

Measure the absorbance at 765 nm.[1]

-

-

Data Analysis:

-

Construct a standard curve using gallic acid.

-

The total phenolic content is expressed as milligrams of gallic acid equivalents (GAE) per gram or liter of the sample.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] The antioxidant's presence preserves the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Experimental Workflow:

Caption: ORAC Assay Workflow

Protocol (96-well microplate format): [18][19][20]

-

Reagent Preparation:

-

Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

-

Fluorescein Solution: Prepare a stock solution and dilute it with phosphate buffer to the working concentration (e.g., 10 nM).

-

AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).

-

Standard Solution: Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions.

-

-

Assay Procedure:

-

Add 25 µL of the sample/standard dilutions or buffer (for the blank) to the wells of a black 96-well microplate.[21]

-

Add 150 µL of the fluorescein working solution to all wells.[21]

-

Incubate the plate at 37°C for at least 10 minutes in the microplate reader.

-

Inject 25 µL of the AAPH solution into each well to start the reaction.[21]

-

Immediately begin kinetic measurement of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

-

Plot the Net AUC of the standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox equivalents (TE).

-

Concluding Remarks